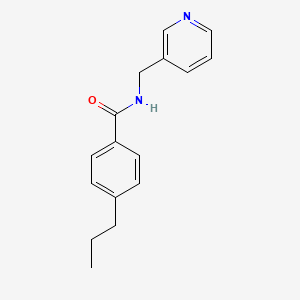

4-propyl-N-(pyridin-3-ylmethyl)benzamide

Description

Properties

IUPAC Name |

4-propyl-N-(pyridin-3-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-2-4-13-6-8-15(9-7-13)16(19)18-12-14-5-3-10-17-11-14/h3,5-11H,2,4,12H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTIKDXWEUVWFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)NCC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propyl-N-(pyridin-3-ylmethyl)benzamide typically involves the condensation of 4-propylbenzoic acid with pyridin-3-ylmethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using recyclable catalysts and minimizing waste, are often employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-propyl-N-(pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The propyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The benzamide group can be reduced to form the corresponding amine.

Substitution: The pyridin-3-ylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products Formed

Oxidation: 4-propylbenzoic acid derivatives.

Reduction: 4-propyl-N-(pyridin-3-ylmethyl)amine.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-propyl-N-(pyridin-3-ylmethyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-propyl-N-(pyridin-3-ylmethyl)benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The bromo substituent in 4-bromo-N-(pyridin-3-ylmethyl)benzamide increases molecular polarity and reactivity in cross-coupling reactions , whereas the propyl group in the target compound may improve membrane permeability due to its hydrophobic nature.

- Heterocyclic Additions : MMV001239 and STF-118804 incorporate complex heterocycles (benzothiazole, oxazole) linked to the benzamide core, which enhance target specificity (e.g., CYP51 inhibition) .

Q & A

Q. What are the optimal synthetic routes for 4-propyl-N-(pyridin-3-ylmethyl)benzamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves coupling a benzamide derivative with a pyridinylmethylamine group. Key steps include:

- Reagent selection : Use coupling agents like EDCI/HOBt or carbodiimides to activate the carboxylic acid moiety.

- Solvent optimization : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reaction efficiency .

- Temperature control : Maintain 0–25°C to minimize side reactions (e.g., hydrolysis or decomposition) .

- Catalysts : Palladium or lutidine may accelerate amide bond formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures ≥95% purity .

- Data Insight : Yields range from 60–85% depending on solvent polarity and catalyst loading .

Q. Which analytical techniques are most reliable for characterizing the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity (e.g., pyridine ring protons at δ 8.3–8.7 ppm, benzamide carbonyl at ~168 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98% by area normalization) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 323.16) .

- FT-IR : Amide C=O stretch at ~1650 cm and pyridine C-N vibrations at ~1600 cm .

Q. How can researchers determine the solubility profile of this compound in various solvents?

- Methodological Answer :

- Shake-flask method : Saturate solvents (e.g., water, DMSO, ethanol) with the compound at 25°C, filter, and quantify concentration via UV-Vis (λ~260 nm) .

- Hansen Solubility Parameters (HSP) : Predict solubility using δ, δ, δ values derived from group contribution methods .

- Data Note : Solubility in aqueous buffers is often low (<1 mg/mL), necessitating DMSO stock solutions for biological assays .

Q. What stability tests are recommended for this compound under different storage conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (typically >200°C).

- Forced degradation : Expose to heat (60°C), light (UV, 254 nm), and acidic/basic conditions (pH 2–12) for 24–72 hours; monitor via HPLC .

- Long-term storage : Store at -20°C in amber vials under inert gas (argon) to prevent oxidation/hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

- Methodological Answer :

- Scaffold modification : Introduce substituents (e.g., halogens, methyl groups) on the benzamide or pyridine ring to probe steric/electronic effects .

- Biological assays : Test against target enzymes/receptors (e.g., kinases, GPCRs) using fluorescence polarization or SPR binding assays .

- Data Analysis : Corrogate activity trends with computational descriptors (e.g., logP, polar surface area) using QSAR models .

Q. What strategies resolve contradictions in biological activity data across different experimental models for this compound?

- Methodological Answer :

- Replicate assays : Perform triplicate measurements under standardized conditions (e.g., cell line passage number, serum batch) .

- Orthogonal validation : Confirm activity via independent methods (e.g., Western blot alongside ELISA for protein inhibition) .

- Meta-analysis : Pool data from multiple studies and apply ANOVA with post-hoc tests (e.g., Fisher’s PLSD) to identify outliers .

Q. What computational methods are suitable for predicting the binding affinity of this compound to target receptors?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Glide with PDB structures (e.g., 3HKC for kinase targets) to predict binding poses .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .

- Free energy calculations : Apply MM-PBSA/GBSA to estimate ΔG .

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

- Methodological Answer :

- Variables : Test temperature (20–60°C), solvent (DMF vs. THF), catalyst loading (0.1–5 mol%) .

- Design : 2 factorial design with center points to model interactions and curvature .

- Response surface analysis : Use ANOVA to identify significant factors (e.g., solvent choice contributes 40% to yield variance) .

Q. What environmental impact assessments are relevant for large-scale synthesis of this compound?

- Methodological Answer :

Q. How can byproducts during synthesis be identified and mitigated?

- Methodological Answer :

- LC-MS/MS : Detect trace impurities (e.g., unreacted starting materials or hydrolysis products) .

- Process optimization : Adjust stoichiometry (1.2:1 amine:acyl chloride ratio) and reaction time (2–4 hours) to minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.